![molecular formula C17H20BrN3O2 B2360620 4-(4-Bromphenyl)-6-Isopentyl-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidin-2,5-dion CAS No. 930705-80-9](/img/structure/B2360620.png)
4-(4-Bromphenyl)-6-Isopentyl-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20BrN3O2 and its molecular weight is 378.27. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung hat aufgrund ihres Potenzials als Antitumormittel Interesse geweckt. Forscher haben ihre Auswirkungen auf Krebszelllinien und Primärzellen untersucht. Beispielsweise zeigten neuartige Thiazolopyrimidin-Derivate, die mit dieser Verbindung verwandt sind, eine hervorragende Antitumoraktivität durch Hemmung von CDK-Enzymen, was zu Apoptose in Krebszellen führt .
Antibakterielle Eigenschaften
Es wurden Anstrengungen unternommen, um die pharmakologischen Aktivitäten neu synthetisierter Derivate dieser Verbindung zu untersuchen. Insbesondere wurden N-(4-(4-Bromphenyl)thiazol-2-yl)-2-Chlorethylamid-Derivate auf ihre antimikrobiellen Eigenschaften untersucht .
DNA-Bindungsaffinität
Die Synthese dieser Verbindung wurde durch ihre erwartete starke DNA-Bindungsaffinität motiviert. Frühere Berichte haben gezeigt, dass eine sorgfältige Manipulation ihrer Struktur hoch DNA-selektive Moleküle liefern kann. Das Verständnis ihrer Wechselwirkung mit DNA ist für potenzielle therapeutische Anwendungen entscheidend .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Additionally, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
For instance, CDK2 inhibitors can alter cell cycle progression and induce apoptosis within cells . Neuroprotective and anti-inflammatory pyrimidine derivatives may work by inhibiting specific inflammatory pathways .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . Neuroprotective and anti-inflammatory pyrimidine derivatives may impact pathways related to inflammation and neuronal damage .
Pharmacokinetics
A study on similar pyrano[2,3-d]pyrimidine-2,4-dione derivatives suggested that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines , and neuroprotective and anti-inflammatory effects .
Biologische Aktivität
The compound 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a tetrahydropyrimidine core which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit anticancer properties. A study demonstrated that derivatives of pyrrolopyrimidines can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of tyrosine kinases and other enzymes critical for cancer cell survival.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Research on related pyrrolopyrimidine derivatives suggests that they can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress within cells. This suggests potential applications in treating inflammatory diseases .
The biological activity of 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cell signaling pathways.
- Antioxidant Activity : It has been observed to scavenge free radicals and reduce oxidative stress in cellular models.
Case Studies
-
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of similar pyrrolopyrimidine compounds on breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values suggesting effective potency against cancer cell lines . -
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of related compounds. The study reported that these derivatives decreased levels of TNF-alpha and IL-6 in treated macrophages, indicating their potential use as anti-inflammatory agents .
Comparative Analysis
A comparison of 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with other pyrrolopyrimidine derivatives highlights its unique structural features and biological activities:
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-(4-Bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Tetrahydropyrimidine | Anticancer, Anti-inflammatory |
Pyrrolopyrimidine A | Pyrrolopyrimidine | Anticancer |
Pyrrolopyrimidine B | Pyrrolopyrimidine | Anti-inflammatory |
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENYLGLIGDETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.